4-[(azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole
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Overview
Description
4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole is a chemical compound known for its unique structure and potential applications in various fields. It consists of a pyrazole ring substituted with an azetidin-3-yloxy group and a methyl group. This compound has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with azetidin-3-ol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1-methyl-1H-pyrazole+azetidin-3-ol→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidin-3-yloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Azetidin-3-yloxy)methyl]-1-methylpyrazole dihydrochloride
- 4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both azetidin-3-yloxy and methyl groups on the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)-1-methylpyrazole |
InChI |
InChI=1S/C8H13N3O/c1-11-5-7(2-10-11)6-12-8-3-9-4-8/h2,5,8-9H,3-4,6H2,1H3 |
InChI Key |
TZERUQUVEPGUKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)COC2CNC2 |
Origin of Product |
United States |
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